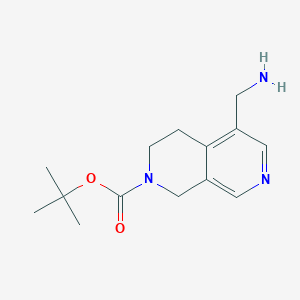

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

CAS No.:

Cat. No.: VC15914820

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O2 |

|---|---|

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |

| Standard InChI | InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3 |

| Standard InChI Key | AOKQSGMZFNCEFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a 2,7-naphthyridine scaffold—a fused bicyclic system containing a pyridine and a dihydropyridine ring. The 5-position is substituted with an aminomethyl group (), while the 2-position is esterified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group enhances solubility and stability, making the compound amenable to further synthetic modifications .

Table 1: Key Structural and Physicochemical Properties

The InChIKey (AOKQSGMZFNCEFN-UHFFFAOYSA-N) and IUPAC name (tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate) further confirm its identity .

Synthesis and Synthetic Applications

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions, leveraging palladium-catalyzed couplings and Boc-protection strategies . A general approach involves:

-

Ring Formation: Constructing the 2,7-naphthyridine core through cyclization of appropriately substituted pyridine precursors.

-

Functionalization: Introducing the aminomethyl group via reductive amination or nucleophilic substitution.

-

Protection: Installing the Boc group using di-tert-butyl dicarbonate under basic conditions .

Table 2: Representative Synthetic Methodologies

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Pd catalysis, trimethylsilyl enolate | Moderate | |

| Aminomethylation | NH3/NaBH4, methanol, 0°C to RT | High | |

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, CH2Cl2 | High |

Role in Medicinal Chemistry

The Boc-protected aminomethyl group serves as a versatile handle for further derivatization. For example, deprotection with trifluoroacetic acid (TFA) yields a primary amine, enabling conjugation to pharmacophores or linkers in drug discovery . This flexibility is exemplified in antimycobacterial agents, where analogous naphthyridine derivatives exhibit activity against Mycobacterium tuberculosis .

Pharmacological and Biological Relevance

Enzyme Inhibition

The compound’s aminomethyl group may interact with enzymatic active sites. For instance, lipases and esterases with GGG(A)X motifs show specificity for tert-butyl esters, suggesting potential applications in prodrug design .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | 2–8°C, inert atmosphere | |

| PPE | Gloves, goggles, lab coat | |

| First Aid | Rinse skin/eyes, seek medical attention |

Comparative Analysis with Structural Analogs

Analogous Naphthyridine Derivatives

Comparative studies reveal that minor structural modifications significantly alter pharmacological profiles:

Table 4: Comparison with Related Compounds

The 5-aminomethyl substitution in tert-butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate optimizes steric and electronic interactions with biological targets, underscoring its unique value .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume